6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

pKa basicity regioisomer comparison

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine (CAS 298181-76-7) is a bicyclic heterocyclic primary amine (C10H14N2, MW 162.23 g/mol) bearing an exocyclic NH2 group at the 9-position of a fused cycloheptane–pyridine scaffold. The compound belongs to the cycloalka[b]pyridine family, a privileged scaffold exploited in multiple clinical-stage drug programs, including the marketed CGRP antagonist rimegepant and the proton pump inhibitor nepaprazole (TY-11345).

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 298181-76-7
Cat. No. B3257942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
CAS298181-76-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C(C1)N)N=CC=C2
InChIInChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2
InChIKeyUMAUGDNWWSJJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine – Procurement-Relevant Identity and Scaffold Context


6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine (CAS 298181-76-7) is a bicyclic heterocyclic primary amine (C10H14N2, MW 162.23 g/mol) bearing an exocyclic NH2 group at the 9-position of a fused cycloheptane–pyridine scaffold . The compound belongs to the cycloalka[b]pyridine family, a privileged scaffold exploited in multiple clinical-stage drug programs, including the marketed CGRP antagonist rimegepant and the proton pump inhibitor nepaprazole (TY-11345) [1][2]. It is commercially supplied at 95–98% purity and stored at 2–8°C .

Why 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine Cannot Be Swapped for Its Regioisomeric or N-Alkylated Analogs


The cyclohepta[b]pyridine scaffold admits amine substitution at multiple ring positions (3-, 8-, and 9-), each producing regioisomers with sharply divergent physicochemical properties that directly govern reactivity, purification, and downstream synthetic utility. The 9-ylamine isomer (pKa 9.11) is approximately 76-fold more basic than the 3-amine isomer (pKa 7.23) and boils 44.6°C lower, while the 8-amine isomer has a still higher pKa of 9.83 . These differences in basicity, hydrogen-bonding capacity, and steric environment mean that generic substitution of one regioisomer for another will alter reaction kinetics in acylation/sulfinylation steps, change salt-formation and extraction behavior, and compromise the stereoelectronic requirements of target binding pockets for which the 9-position amine has been specifically optimized in drug candidates such as TY-11345 and rimegepant [1][2].

Head-to-Head and Cross-Study Quantitative Differentiation of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine (CAS 298181-76-7)


Basicity Advantage: pKa of 9-ylamine Is 1.88 log Units Higher Than 3-Amine Regioisomer

The 9-ylamine regioisomer (CAS 298181-76-7) exhibits a predicted pKa of 9.11±0.20, compared with 7.23±0.20 for the 3-amine regioisomer (CAS 178209-28-4), representing a ΔpKa of 1.88 log units. This translates to approximately a 76-fold difference in protonation equilibrium (Kb ratio ≈ 76:1) under identical conditions . The 8-amine regioisomer (CAS 654676-46-7) has an even higher predicted pKa of 9.83±0.20 . All values are predicted but derived from a consistent computational pipeline (ACD/Labs), permitting cross-study comparison. The intermediate basicity of the 9-ylamine places it in a favorable window for pH-dependent extraction and for forming stable ammonium salts without excessive hygroscopicity, while retaining sufficient free-base nucleophilicity for acylation and sulfinylation reactions used to construct clinical candidates such as TY-11345 [1].

pKa basicity regioisomer comparison salt formation nucleophilicity

Boiling Point Differentiation: 9-ylamine Distills 44.6°C Lower Than 3-Amine, Enabling Mild-Path Purification

The predicted boiling point of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is 294.3±28.0°C, which is 44.6°C lower than that of the 3-amine regioisomer (338.9±42.0°C) and 12.3°C higher than the 8-amine (282.0±28.0°C) . This intermediate volatility positions the 9-ylamine as distillable under moderate vacuum without approaching decomposition-prone temperature regimes that the 3-amine would require, while avoiding the potential entrainment losses associated with the more volatile 8-amine. For procurement decisions, the 44.6°C lower BP versus the 3-amine directly translates to reduced energy input and shorter cycle times during fractional distillation, and permits purification pathways that may be inaccessible for the higher-boiling 3-isomer in temperature-sensitive downstream sequences .

boiling point distillation purification volatility process chemistry

Downstream Drug Potency: TY-11345 Derived from 9-ylamine Is 2–15× More Potent Than Omeprazole In Vivo

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine serves as the direct synthetic precursor to the sulfinyl-benzimidazole proton pump inhibitor TY-11345 (nepaprazole). In a direct head-to-head study, TY-11345 inhibited H+/K+-ATPase with IC50 values of 5.8 µM (pH 6.0) and 9.9 µM (pH 7.4) in rabbit gastric microsomes [1]. In Ghosh & Schild rats, intravenous TY-11345 was twice as potent as omeprazole in suppressing tetragastrin-stimulated acid secretion. In pylorus-ligated rats, intraduodenal and oral ED50 values for basal acid secretion were 1.2 and 4.0 mg/kg, respectively—9-fold and 5-fold more potent than omeprazole. Antiulcer effects in multiple rat models (water-immersion stress, ethanol, indomethacin, mepirizole) were 3- to 15-fold more potent than omeprazole [1]. The 9-ylamine regioisomer is structurally required for this activity; SAR studies across five- to eight-membered cycloalka[b]pyridine congeners identified the cyclohepta (seven-membered) ring with 9-yl substitution as the most potent configuration [2].

proton pump inhibitor H+/K+-ATPase TY-11345 omeprazole antisecretory ED50

CGRP Antagonist Pharmacophore: 9-Amino-Cyclohepta[b]pyridine Scaffold Delivers Sub-Nanomolar Receptor Affinity in Rimegepant

The cyclohepta[b]pyridin-9-amine scaffold is the core architectural element of rimegepant (BMS-927711), an FDA-approved oral CGRP receptor antagonist for acute migraine treatment. Rimegepant, which incorporates the (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl substructure directly traceable to the 9-ylamine building block, exhibits a CGRP receptor binding IC50 of 0.14 ± 0.01 nM (competitive antagonist) in SK-N-MC human neuroblastoma cells [1]. This sub-nanomolar potency is critically dependent on the stereochemistry and substitution pattern at the 9-position of the cyclohepta[b]pyridine ring; alternative regioisomeric amine placements (3- or 8-position) would reposition the key amine hydrogen-bond donor relative to the receptor binding pocket and are not found in any clinical-stage CGRP antagonist [1][2]. The compound demonstrated good oral bioavailability in rat and cynomolgus monkey, dose-dependent activity in a primate facial blood flow model, and progressed through phase II/III clinical trials to FDA approval [1].

CGRP antagonist rimegepant migraine IC50 calcitonin gene-related peptide

Purity Tier Availability: 98% Commercial Grade Enables Direct Use in cGMP-adjacent Synthesis Without Additional Purification

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine (CAS 298181-76-7) is commercially available at 98% purity from multiple suppliers including Leyan (Cat. 1732661) and MolCore (NLT 98%), with a 95% grade also accessible from Beyotime and Bidepharm [1]. The regioisomeric 3-amine (CAS 178209-28-4) is similarly listed at 98% from MolCore ; however, the 8-amine (CAS 654676-46-7) lacks equivalent multi-supplier high-purity availability in the open literature, and the N-methyl-9-amine derivative is typically only offered at 95% . The target compound's consistent 98% purity specification across independent vendors reduces the need for incoming quality control re-purification in multi-step synthetic sequences, a critical procurement consideration when sourcing building blocks for lead optimization or scale-up campaigns where impurity profiles must be controlled from the earliest intermediate.

purity procurement quality cGMP HPLC

Procurement-Driven Application Scenarios for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine (CAS 298181-76-7)


Proton Pump Inhibitor Lead Optimization: Synthesis of TY-11345-Class Benzimidazole Sulfinyl Derivatives

The 9-ylamine is the direct synthetic entry point to the TY-11345 (nepaprazole) series. The primary amine undergoes sulfinylation with 2-mercaptobenzimidazole derivatives to install the pharmacophoric sulfinyl linker. The quantitative superiority of the resulting TY-11345 over omeprazole—2× more potent intravenously, 5–9× more potent orally, and 3–15× more efficacious in antiulcer models [1]—makes this building block the mandatory starting material for any medicinal chemistry program seeking to improve upon first-generation proton pump inhibitors. The intermediate basicity (pKa 9.11) of the 9-ylamine favors selective N-sulfinylation over competing O- or C-sulfinylation pathways, a regiochemical control that the less basic 3-amine (pKa 7.23) cannot provide .

CGRP Antagonist Development: Construction of Rimegepant-Analog Libraries via 9-Amino Scaffold Elaboration

The cyclohepta[b]pyridin-9-amine core is the validated pharmacophoric element of rimegepant (BMS-927711), which exhibits CGRP receptor IC50 = 0.14 nM [2]. Synthetic elaboration of the 9-ylamine building block—through sequential stereocontrolled introduction of the 5-amino, 6-(2,3-difluorophenyl), and 9-oxycarbonyl substituents—provides access to rimegepant analogs. No other regioisomeric amine (3- or 8-position) has yielded a clinical CGRP antagonist. Procurement of the 9-ylamine building block is therefore non-negotiable for CGRP-targeted library synthesis.

Physicochemical Property-Driven Building Block Selection for Parallel Library Synthesis

When designing a parallel synthesis library around the cyclohepta[b]pyridine scaffold, the 9-ylamine offers a differentiated property profile: pKa of 9.11 (vs. 7.23 for 3-amine), boiling point of 294.3°C (vs. 338.9°C for 3-amine), and density of 1.048 g/cm³ (vs. 1.085 g/cm³ for 3-amine) . These differences control key library parameters: the higher basicity ensures consistent ammonium salt formation for automated solid-phase extraction workup; the lower boiling point allows solvent-swap distillation without product loss; and the lower density facilitates phase separation in aqueous/organic workup steps. Library designers can rationally select the 9-ylamine over the 3-amine based on these quantifiable process-fit criteria.

Multi-Kilogram Intermediate Sourcing for Process Chemistry Scale-Up

For process chemistry groups scaling TY-11345 or rimegepant synthetic routes beyond gram scale, the 9-ylamine's 44.6°C lower boiling point relative to the 3-amine directly reduces distillation energy costs and cycle time. Combined with confirmed 98% purity availability from multiple suppliers , the 9-ylamine presents a lower total cost of ownership: incoming QC re-purification is avoided, distillation can be performed at lower jacket temperatures compatible with standard plant equipment, and the established synthetic provenance to two clinical-stage drug classes (PPIs and CGRP antagonists) provides regulatory precedent for impurity fate-and-purge documentation.

Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.